Tetradehydropodophyllotoxin

Description

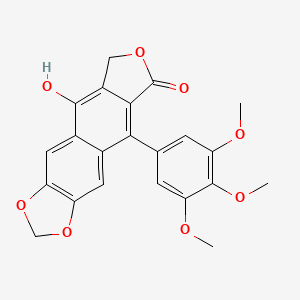

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,23H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSDVCMYTACNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tetradehydropodophyllotoxin: A Technical Overview of a Podophyllotoxin Analogue

A Note on Data Availability: Detailed scientific information, including specific discovery, isolation protocols, and extensive biological activity data for Tetradehydropodophyllotoxin, is limited in publicly available research. The following guide provides a comprehensive overview based on the broader class of podophyllotoxins and closely related analogues like deoxypodophyllotoxin, offering valuable insights for researchers, scientists, and drug development professionals.

Discovery and Isolation

Natural sources for related podophyllotoxins include the rhizomes of Podophyllum peltatum and Podophyllum hexandrum. Additionally, species like Hernandia sonora have been identified as sources of various lignans, including deoxypodophyllotoxin, a structurally similar compound. The isolation of these compounds typically involves extraction from dried plant material followed by chromatographic separation.

Biological Activity and Data Presentation

Tetradehydropodophyllotoxin, like other podophyllotoxin derivatives, is presumed to exhibit cytotoxic activity against cancer cells. The primary mechanism of action for many podophyllotoxins is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Some derivatives are also known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.

Due to the scarcity of specific data for Tetradehydropodophyllotoxin, the following table summarizes the cytotoxic activity (IC50 values) of the closely related compound, deoxypodophyllotoxin, against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Deoxypodophyllotoxin | QBC939 | Cholangiocarcinoma | 1.186 (24h), 0.779 (48h), 0.460 (72h) | [1] |

| Deoxypodophyllotoxin | RBE | Cholangiocarcinoma | 1.138 (24h), 0.726 (48h), 0.405 (72h) | [1] |

| Deoxypodophyllotoxin | HT29 | Colorectal Cancer | 0.0561 | |

| Deoxypodophyllotoxin | DLD1 | Colorectal Cancer | Not specified | [2] |

| Deoxypodophyllotoxin | Caco2 | Colorectal Cancer | Not specified | [2] |

| Deoxypodophyllotoxin | SGC-7901 | Gastric Cancer | Not specified | |

| Deoxypodophyllotoxin | HeLa | Cervical Cancer | Not specified | [3] |

Experimental Protocols

General Protocol for the Isolation of Lignans from Plant Material

This protocol provides a general framework for the extraction and isolation of lignans, such as podophyllotoxins, from plant sources. Specific conditions may need to be optimized for the target compound and plant matrix.

-

Plant Material Preparation: Air-dry the rhizomes or relevant plant parts and grind them into a coarse powder.

-

Extraction:

-

Perform a Soxhlet extraction of the powdered plant material with a non-polar solvent like hexane to remove lipids.

-

Follow with an exhaustive extraction using a polar solvent such as methanol or ethanol.

-

Concentrate the polar extract under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity, for example, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of the target lignans using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent).

-

-

Chromatographic Purification:

-

Subject the fraction enriched with the target compound to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Collect fractions and analyze them by TLC.

-

Pool the fractions containing the purified compound.

-

-

Final Purification:

-

Perform further purification of the pooled fractions using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the highly pure compound.

-

-

Structure Elucidation: Confirm the identity and structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Tubulin Polymerization Inhibition Assay

This assay is used to determine the effect of a compound on the in vitro polymerization of tubulin.

-

Reagents and Materials:

-

Purified tubulin protein (>99%)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Test compound (Tetradehydropodophyllotoxin) dissolved in DMSO

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing the polymerization buffer, GTP, and the desired concentration of the test compound or controls.

-

Initiate the polymerization by adding the tubulin solution to the reaction mixture.

-

Immediately place the microplate in the reader, pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm every minute for a defined period (e.g., 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot the absorbance as a function of time to generate polymerization curves.

-

Calculate the percentage of inhibition relative to the negative control.

-

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the general mechanism of action for tubulin inhibitors of the podophyllotoxin class and a typical workflow for their isolation.

Caption: General signaling pathway for podophyllotoxin-class tubulin inhibitors.

Caption: Generalized workflow for the isolation of lignans from plant sources.

References

An In-depth Technical Guide to Tetradehydropodophyllotoxin: Natural Sources, Analogues, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradehydropodophyllotoxin (TDPT), a derivative of the naturally occurring lignan podophyllotoxin, stands as a compound of significant interest in the field of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the current knowledge surrounding TDPT, with a particular focus on its natural sources, known analogues, and mechanisms of action. This document synthesizes available data on the occurrence of TDPT and related compounds in various plant species, details methodologies for their isolation and synthesis, and explores the molecular pathways through which they exert their cytotoxic effects. Quantitative data on the biological activity of TDPT analogues are presented in tabular format for comparative analysis. Furthermore, key experimental workflows and signaling pathways are visualized using Graphviz (DOT language) to provide clear, concise representations of complex biological processes. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anticancer therapeutics.

Natural Sources of Tetradehydropodophyllotoxin and its Precursors

Tetradehydropodophyllotoxin is a dehydrogenated analogue of podophyllotoxin, a prominent aryltetralin lignan. While direct isolation of significant quantities of tetradehydropodophyllotoxin from natural sources is not widely reported, its precursor, podophyllotoxin, is found in several plant species, primarily within the Berberidaceae family. The subsequent dehydrogenation of podophyllotoxin can occur naturally or be achieved synthetically.

Key plant genera known to be sources of podophyllotoxin and its analogues include:

-

Podophyllum : This genus is the most well-known source of podophyllotoxin. Podophyllum hexandrum (Himalayan mayapple) and Podophyllum peltatum (American mayapple) are particularly rich in this compound, with concentrations varying based on the plant part, geographical location, and developmental stage.[1][2][3][4][5] For instance, the podophyllotoxin content in the leaves and stems of P. hexandrum can reach up to 0.599% on a dry weight basis.[1]

-

Hernandia : Species such as Hernandia sonora have been found to contain a variety of lignans, including podophyllotoxin and its derivatives like deoxypodophyllotoxin and hernandin.[6]

-

Other Genera : Podophyllotoxin and its analogues have also been isolated from a diverse range of other plant families, indicating a wider distribution than initially thought. These include species within the genera Linum, Juniperus, and Anthriscus.[3]

While the direct natural abundance of tetradehydropodophyllotoxin is not well-documented, its presence in trace amounts in these plants as a metabolic byproduct of podophyllotoxin is plausible. The primary route to obtaining tetradehydropodophyllotoxin for research and development remains the chemical modification of its more abundant precursor.

Analogues of Tetradehydropodophyllotoxin

The structural scaffold of podophyllotoxin has been a fertile ground for the synthesis of numerous analogues with the aim of enhancing anticancer activity and reducing toxicity. These modifications often focus on the C-4 position of the lactone ring and the phenolic hydroxyl group at C-4' of the trimethoxyphenyl ring.

Naturally Occurring Analogues:

Beyond podophyllotoxin itself, a variety of related lignans are found in nature. These include:

-

Deoxypodophyllotoxin : Lacking the hydroxyl group at C-4, this analogue is also a potent cytotoxic agent.

-

4'-Demethylpodophyllotoxin : This analogue, with a free hydroxyl group at the 4' position, is a key intermediate in the synthesis of the clinically used anticancer drugs etoposide and teniposide.

-

Picropodophyllin : An epimer of podophyllotoxin at the C-7 position, which is generally less active.[6]

-

Hernandin : A naturally occurring analogue found in Hernandia species.[6]

Synthetic and Semi-Synthetic Analogues:

The majority of potent podophyllotoxin analogues are the result of synthetic or semi-synthetic efforts. These derivatives often exhibit improved pharmacological profiles. A significant body of research has been dedicated to synthesizing and evaluating the cytotoxic properties of these compounds against various cancer cell lines. The following table summarizes the in vitro anticancer activity of selected podophyllotoxin analogues.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Etoposide (VP-16) | HeLa | - | [7] |

| K562 | - | [7] | |

| K562/A02 (drug-resistant) | >50 | [7] | |

| Teniposide (VM-26) | - | - | [7] |

| Analogue 9e | K562 | Stronger than VP-16 | [7] |

| Analogue 9i | HeLa | 0.19 | [7] |

| Analogue 9l | HeLa | 7.93 | [7] |

| K562 | 6.42 | [7] | |

| K562/A02 | 6.89 | [7] | |

| Dimeric Analogue 29 | HL-60 | 0.43 | [8] |

| SMMC-7721 | 3.50 | [8] | |

| A-549 | 1.80 | [8] | |

| MCF-7 | 2.10 | [8] | |

| SW480 | 2.50 | [8] | |

| Benzylamino Derivative 8b | A549, HCT-116, HepG2 (average) | 3.8 | [9] |

Experimental Protocols

Isolation of Podophyllotoxin (Precursor to Tetradehydropodophyllotoxin)

A general procedure for the extraction of podophyllotoxin from plant material involves the following steps:

-

Plant Material Collection and Preparation : Rhizomes or leaves of Podophyllum species are collected, dried, and finely powdered.

-

Extraction : The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, often at elevated temperatures to increase efficiency.

-

Concentration : The solvent is removed under reduced pressure to yield a crude extract.

-

Purification : The crude extract is subjected to various chromatographic techniques to isolate podophyllotoxin. This may include column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Synthesis of Tetradehydropodophyllotoxin

Tetradehydropodophyllotoxin can be synthesized from podophyllotoxin through a dehydrogenation reaction. A common method involves the use of a suitable oxidizing agent.

-

Reaction Setup : Podophyllotoxin is dissolved in an appropriate aprotic solvent.

-

Dehydrogenation : An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added to the solution. The reaction is typically stirred at room temperature or with gentle heating.

-

Monitoring : The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or HPLC.

-

Workup and Purification : Upon completion, the reaction mixture is worked up to remove the oxidant and byproducts. The crude product is then purified by column chromatography or recrystallization to yield pure tetradehydropodophyllotoxin.

Mechanism of Action and Signaling Pathways

The cytotoxic effects of podophyllotoxin and its analogues, including tetradehydropodophyllotoxin, are primarily attributed to their interaction with two key cellular targets: tubulin and topoisomerase II .

Inhibition of Tubulin Polymerization

Podophyllotoxin and its close analogues are potent inhibitors of microtubule formation. They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[10] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Caption: Inhibition of tubulin polymerization by tetradehydropodophyllotoxin.

Inhibition of Topoisomerase II

Certain derivatives of podophyllotoxin, such as etoposide and teniposide, have a different primary mechanism of action. Instead of inhibiting tubulin polymerization, they act as topoisomerase II inhibitors.[11][12][13] Topoisomerase II is an essential enzyme that alters DNA topology by creating transient double-strand breaks. These drugs stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA strand breaks, which in turn activates DNA damage response pathways and induces apoptosis. While this mechanism is well-established for etoposide, the extent to which tetradehydropodophyllotoxin itself inhibits topoisomerase II requires further investigation.

Caption: Inhibition of topoisomerase II by podophyllotoxin analogues.

Conclusion and Future Directions

Tetradehydropodophyllotoxin and its analogues represent a promising class of compounds for the development of novel anticancer agents. Their ability to target fundamental cellular processes like microtubule dynamics and DNA replication underscores their therapeutic potential. While significant progress has been made in understanding the natural sources of the precursor podophyllotoxin and in synthesizing a wide array of analogues with potent cytotoxic activity, several areas warrant further investigation.

Future research should focus on:

-

Quantitative analysis of tetradehydropodophyllotoxin in various plant species to identify potential natural sources for direct isolation.

-

Elucidation of the specific signaling pathways modulated by tetradehydropodophyllotoxin to better understand its molecular mechanism of action.

-

Development of more selective and less toxic analogues through structure-activity relationship (SAR) studies and computational modeling.

-

In vivo studies to evaluate the efficacy and safety of promising tetradehydropodophyllotoxin analogues in preclinical cancer models.

A deeper understanding of the chemistry and biology of tetradehydropodophyllotoxin will undoubtedly pave the way for the development of next-generation anticancer drugs with improved therapeutic indices.

References

- 1. academicjournals.org [academicjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Therapeutic Potential of Podophyllum hexandrum Root Extract: Chemical Composition, Antimicrobial Efficacy, and Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lignans from the Seeds of Hernandia sonora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel N-Heterocyclic-Fused Deoxypodophyllotoxin Analogues as Tubulin Polymerization Inhibitors Targeting the Colchicine-Binding Site for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]

- 13. Camptothecin and podophyllotoxin derivatives: inhibitors of topoisomerase I and II - mechanisms of action, pharmacokinetics and toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Tetradehydropodophyllotoxin (dPT)

Prepared for: Researchers, scientists, and drug development professionals.

Abstract: Tetradehydropodophyllotoxin (dPT), also known as Deoxypodophyllotoxin, is a naturally occurring lignan and a precursor to the widely studied podophyllotoxin. It has garnered significant attention for its potent anti-proliferative and antitumor properties across a range of cancer cell lines.[1] The primary mechanism of action of dPT is the inhibition of microtubule polymerization, which triggers a cascade of downstream cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2] Furthermore, dPT modulates critical signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, contributing to its complex and multifaceted anticancer effects. This guide provides a detailed examination of dPT's mechanisms, supported by experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Core Mechanism: Microtubule Destabilization

The primary molecular target of dPT is tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, dPT effectively halts cell proliferation.

dPT binds to tubulin dimers, preventing their polymerization into microtubules.[1][3] This destabilizing effect disrupts the formation of the mitotic spindle, a crucial apparatus for the segregation of chromosomes during mitosis. The failure to form a functional spindle activates cellular checkpoints, leading to a halt in cell division and subsequent cell death.[4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) at 340-350 nm or through fluorescence using a dye like DAPI that preferentially binds to polymerized microtubules.[5][6]

Materials:

-

Purified tubulin protein (≥99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol (as a polymerization enhancer)

-

dPT (dissolved in DMSO)

-

Control compounds: Paclitaxel (stabilizer), Nocodazole/Colchicine (destabilizer)

-

96-well, half-area microplates

-

Temperature-controlled spectrophotometer or fluorometer (plate reader)

Procedure:

-

Preparation: Thaw tubulin, GTP, and buffer on ice. Prepare working solutions of dPT and control compounds in General Tubulin Buffer.

-

Reaction Mixture: On ice, prepare the polymerization reaction mixture in each well. A typical 100 µL reaction contains: 2-4 mg/mL tubulin, 1 mM GTP, 10% glycerol, and the test compound (dPT) at various concentrations.[5][7]

-

Initiation: Place the 96-well plate into a spectrophotometer pre-warmed to 37°C. This temperature shift initiates tubulin polymerization.[7][8]

-

Measurement: Immediately begin recording the absorbance at 340 nm (or fluorescence) every 30-60 seconds for at least 60 minutes.[8]

-

Analysis: Plot absorbance/fluorescence versus time. A decrease in the polymerization rate and the final plateau level compared to the DMSO control indicates microtubule destabilization.

Caption: Workflow for assessing dPT's effect on tubulin polymerization.

Cellular Consequences of Microtubule Disruption

The inhibition of tubulin polymerization by dPT triggers distinct cellular responses, primarily cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

Disruption of the mitotic spindle by dPT activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome attachment to the spindle. This activation leads to an arrest in the G2/M phase of the cell cycle.[9] Mechanistically, this arrest is associated with the downregulation of key cell cycle proteins, including Cyclin B1 and cyclin-dependent kinase 1 (CDK1).[4] In some cellular contexts, dPT-induced DNA damage sensing kinases like ATM and Chk2 are activated, leading to the accumulation of the tumor suppressor p53, which further enforces the cell cycle block.[4]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cells cultured in appropriate medium

-

dPT for treatment

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol (for fixation)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[10]

-

RNase A solution (e.g., 100 µg/mL)[11]

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of dPT (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.[10]

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[10][12]

-

Staining: Wash the fixed cells with PBS. Resuspend the pellet in PI/RNase A staining solution.[11] Incubate for 15-30 minutes at room temperature in the dark.[13]

-

Analysis: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

Caption: dPT-induced G2/M cell cycle arrest pathway.

Induction of Apoptosis

Prolonged G2/M arrest or severe cellular damage induced by dPT ultimately leads to apoptosis (programmed cell death). dPT has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2]

-

Intrinsic Pathway: dPT treatment leads to an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2, Bcl-xL) proteins.[2] This disrupts the mitochondrial outer membrane, causing the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to cellular dismantling.

-

Extrinsic Pathway: In some cell types, dPT can also promote the activation of caspase-8, the initiator caspase of the extrinsic pathway.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).[14]

Materials:

-

Treated and control cells in suspension

-

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[15]

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Harvesting: Collect cells (including supernatant) and wash once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[15]

-

Staining: Add FITC-Annexin V (e.g., 5 µL) and PI (e.g., 5 µL of a 50 µg/mL solution) to 100 µL of the cell suspension.[16][17]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][17]

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible, keeping samples on ice.[15]

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Caption: Apoptotic pathways activated by dPT.

Quantitative Analysis of dPT Cytotoxicity

The cytotoxic potency of dPT is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cell population over a specified time. IC₅₀ values are crucial for comparing the efficacy of dPT across different cancer types and against other chemotherapeutic agents.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| HT29 | Colorectal Cancer | 56.1 | [18] |

| DLD1 | Colorectal Cancer | 27.4 | [18] |

| Caco2 | Colorectal Cancer | 30.2 | [18] |

| HCC827GR | Non-Small Cell Lung Cancer | ~8-10 (approx.) | [9] |

| Various | Various Human Cancers | 13.95 - 26.72 | [9] |

Note: IC₅₀ values can vary significantly based on the assay method, incubation time, and specific cell line characteristics.

Conclusion

Tetradehydropodophyllotoxin exerts its potent anticancer effects through a well-defined, multi-pronged mechanism of action. Its primary role as a microtubule destabilizing agent directly leads to mitotic arrest at the G2/M phase and the subsequent induction of apoptosis via both intrinsic and extrinsic pathways.[2] The high cytotoxicity of dPT, reflected in its low nanomolar IC₅₀ values against various cancer cell lines, underscores its potential as a powerful chemotherapeutic agent.[9][18] The detailed understanding of its molecular interactions and the robust experimental protocols available for its study provide a solid foundation for further preclinical and clinical development, particularly in the context of drug-resistant cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Deoxypodophyllotoxin Exerts Anti-Cancer Effects on Colorectal Cancer Cells Through Induction of Apoptosis and Suppression of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Deoxypodophyllotoxin Inhibits Cell Growth and Induces Apoptosis by Blocking EGFR and MET in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kumc.edu [kumc.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. bosterbio.com [bosterbio.com]

- 18. researchgate.net [researchgate.net]

Tetradehydropodophyllotoxin: An In-Depth Technical Guide to its Function as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradehydropodophyllotoxin, a derivative of the naturally occurring lignan podophyllotoxin, has garnered significant interest in the field of oncology for its potent cytotoxic and potential anticancer properties. Unlike its parent compound, which primarily targets tubulin polymerization, tetradehydropodophyllotoxin and its analogues, such as the clinically utilized etoposide and teniposide, function as inhibitors of DNA topoisomerase II.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By targeting topoisomerase II, these compounds introduce transient DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][4] This technical guide provides a comprehensive overview of tetradehydropodophyllotoxin as a topoisomerase II inhibitor, detailing its mechanism of action, quantitative data on its activity, and methodologies for its evaluation.

Mechanism of Action: A Topoisomerase II Poison

Tetradehydropodophyllotoxin and its derivatives are classified as topoisomerase II poisons. Their mechanism of action does not involve direct binding to DNA but rather the stabilization of the covalent intermediate complex formed between topoisomerase II and DNA.[5] This ternary complex, consisting of the drug, the enzyme, and the DNA, effectively traps the enzyme on the DNA, preventing the re-ligation of the DNA strands.[6] The accumulation of these stalled cleavage complexes leads to the formation of persistent single and double-strand DNA breaks.[7]

The presence of these DNA lesions triggers a cascade of cellular responses known as the DNA Damage Response (DDR). This signaling pathway ultimately culminates in the activation of apoptotic pathways, leading to programmed cell death.

Caption: Mechanism of Tetradehydropodophyllotoxin as a Topoisomerase II Inhibitor.

Quantitative Data

The following tables summarize the available quantitative data for the cytotoxic and topoisomerase II inhibitory activities of tetradehydropodophyllotoxin and its closely related derivatives. It is important to note that direct IC50 values for topoisomerase II inhibition by tetradehydropodophyllotoxin are not widely reported in the literature; therefore, data for its analogues are included for comparative purposes.

Table 1: Cytotoxicity of Podophyllotoxin Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Deoxypodophyllotoxin | DLD1 | Colorectal Cancer | 0.056 | [8] |

| Deoxypodophyllotoxin | Caco2 | Colorectal Cancer | 0.056 | [8] |

| Deoxypodophyllotoxin | HT29 | Colorectal Cancer | 0.056 | [8] |

| Podophyllotoxin | DLD1 | Colorectal Cancer | 0.3-0.6 | [8] |

| Podophyllotoxin | Caco2 | Colorectal Cancer | 0.3-0.6 | [8] |

| Podophyllotoxin | HT29 | Colorectal Cancer | 0.3-0.6 | [8] |

| 4'-Demethyl-deoxypodophyllotoxin | Various | Various | Not specified | [9] |

| 4DPG (4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside) | K562 | Leukemia | 0.00779 | |

| Etoposide | K562 | Leukemia | 22.3 | |

| BN 58705 (4-o-butanoyl-4'-demethylpodophyllotoxin) | Various | Various | 100-1000 fold lower than Adriamycin or cisplatin |

Table 2: Topoisomerase II Inhibitory Activity of Podophyllotoxin Analogues

| Compound | Assay Type | Result | Reference |

| Podophyllotoxin Derivatives (beta configuration at C-4) | DNA Topoisomerase II Inhibition | Greater inhibitory activity than alpha configuration | [1] |

| Etoposide (VP-16) | DNA Cleavage | Stimulates site-specific DNA cleavage | [5] |

| Teniposide (VM-26) | DNA Cleavage | 5- to 10-fold more potent than Etoposide | [5] |

| 4'-Demethylepipodophyllotoxin derivatives | Topoisomerase II Inhibition | Potent inhibitors | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of topoisomerase II inhibitors. The following sections provide protocols for key experiments.

Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

Test compound (Tetradehydropodophyllotoxin) at various concentrations

-

Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)

-

Agarose

-

Tris-Acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and 200-300 ng of supercoiled plasmid DNA.

-

Add the test compound at the desired final concentrations. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding a pre-determined optimal amount of human Topoisomerase IIα.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the band intensities to determine the percentage of inhibition.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (Tetradehydropodophyllotoxin) at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Test compound (Tetradehydropodophyllotoxin)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with the test compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating tetradehydropodophyllotoxin as a topoisomerase II inhibitor.

References

- 1. Podophyllotoxin analogs: effects on DNA topoisomerase II, tubulin polymerization, human tumor KB cells, and their VP-16-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative cytotoxic and cytokinetic effects of the epipodophyllotoxins 4'-demethylepipodophyllotoxin-9-(4,6-O-2-ethylidene-beta-D-glucopyranoside) and 4'-demethylepipodophyllotoxin-9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) and their metabolites on human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]

- 4. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. researchgate.net [researchgate.net]

- 7. 4'-Demethyl-deoxypodophyllotoxin glucoside isolated from Podophyllum hexandrum exhibits potential anticancer activities by altering Chk-2 signaling pathway in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity, apoptosis induction, and mitotic arrest by a novel podophyllotoxin glucoside, 4DPG, in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Tetradehydropodophyllotoxin and Microtubule Assembly Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradehydropodophyllotoxin (TDPT), a derivative of the naturally occurring lignan podophyllotoxin, is a potent inhibitor of microtubule assembly. By binding to tubulin, the fundamental protein subunit of microtubules, TDPT disrupts the dynamic instability of these crucial cytoskeletal structures, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of TDPT, focusing on its interaction with tubulin and the subsequent cellular consequences. It includes a compilation of quantitative data on the activity of related compounds, detailed experimental protocols for assessing microtubule disruption, and a visual representation of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of microtubule-targeting agents and the development of novel anticancer therapeutics.

Mechanism of Action: Inhibition of Microtubule Assembly

Tetradehydropodophyllotoxin exerts its cytotoxic effects primarily by interfering with the dynamics of microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. They are highly dynamic polymers of α- and β-tubulin heterodimers. The process of microtubule formation, known as polymerization, is a tightly regulated equilibrium between the assembly of tubulin dimers into protofilaments and their disassembly.

TDPT, like its parent compound podophyllotoxin, binds to the colchicine-binding site on β-tubulin. This binding event prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into the growing microtubule. The binding of TDPT to tubulin effectively sequesters the available tubulin pool, shifting the equilibrium towards microtubule depolymerization. This disruption of microtubule dynamics leads to the collapse of the microtubule network, which in turn triggers a cascade of cellular events culminating in cell death.[1]

The inhibitory activity of podophyllotoxin and its derivatives is sensitive to the stereochemistry and steric bulk of substituents on the molecule.[2] Specifically, modifications to rings C and D of the podophyllotoxin scaffold have been shown to influence its interaction with the tubulin-binding site.[2]

Quantitative Data on Podophyllotoxin and its Derivatives

While specific quantitative data for the direct inhibition of microtubule polymerization by tetradehydropodophyllotoxin is not extensively available in the public domain, the activity of its closely related precursor, podophyllotoxin, and other derivatives provides valuable insight. The following tables summarize the inhibitory concentrations (IC50) for microtubule polymerization and the cytotoxic effects of these compounds on various cancer cell lines.

Table 1: Inhibition of in vitro Tubulin Polymerization by Podophyllotoxin Analogs

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| Podophyllotoxin | ~1-2 | [3] |

| Colchicine | ~1 | [3] |

| Vinblastine | ~1 | [3] |

| Nocodazole | ~5 | [3] |

Note: IC50 values can vary depending on the specific experimental conditions, such as tubulin concentration and buffer composition.

Table 2: Cytotoxicity of Podophyllotoxin and its Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Podophyllotoxin Derivative 8b | A549 (Lung Carcinoma) | 3.8 | [4] |

| Podophyllotoxin Derivative 8b | HCT-116 (Colon Carcinoma) | 3.8 | [4] |

| Podophyllotoxin Derivative 8b | HepG2 (Hepatocellular Carcinoma) | 3.8 | [4] |

| BN 58705 (Demethylpodophyllotoxin derivative) | Various Human Tumor Cell Lines | 100- to 1000-fold lower than Adriamycin or cisplatin | [5] |

| Acetylpodophyllotoxin | BT-549 (Breast Cancer) | Selective with SI = 28.17 | [2] |

| 5'-demethoxydeoxypodophyllotoxin | BT-549 (Breast Cancer) | More potent than etoposide | [2] |

SI: Selectivity Index (IC50 in non-tumorigenic cells / IC50 in cancer cells)

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by the increase in turbidity (light scattering) as microtubules form.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)

-

GTP (Guanosine-5'-triphosphate) solution (10 mM)

-

Test compound (Tetradehydropodophyllotoxin) dissolved in DMSO

-

Reference inhibitors (e.g., colchicine, nocodazole)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader capable of measuring absorbance at 350 nm

Procedure:

-

Prepare a reaction mixture containing tubulin (final concentration 40 µM) in G-PEM buffer.

-

Add the test compound at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a DMSO control (vehicle) and a positive control (e.g., 10 µM nocodazole).

-

Pre-warm the 96-well plate to 37°C in the microplate reader.

-

Initiate the polymerization by adding GTP to the reaction mixture to a final concentration of 1 mM.

-

Immediately transfer the reaction mixtures to the pre-warmed 96-well plate.

-

Monitor the increase in absorbance at 350 nm every 30 seconds for 60 minutes at 37°C.

-

The rate of tubulin polymerization is determined from the slope of the linear phase of the absorbance curve.

-

The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the DMSO control.[3]

Cell-Based Microtubule Disruption Assay (Immunofluorescence)

This method visualizes the effect of the test compound on the microtubule network within cultured cells.

Materials:

-

Adherent cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Glass coverslips or imaging-compatible multi-well plates

-

Test compound (Tetradehydropodophyllotoxin)

-

Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody (mouse or rabbit)

-

Secondary antibody: fluorescently labeled anti-mouse or anti-rabbit IgG

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed the cells onto glass coverslips or in imaging plates and allow them to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 4-24 hours). Include a DMSO control.

-

After treatment, wash the cells with PBS.

-

Fix the cells with the chosen fixation solution. For microtubule visualization, fixation with ice-cold methanol for 5-10 minutes at -20°C is often effective.[6]

-

If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating with blocking solution for 30-60 minutes.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides with mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule network will be evident by a diffuse cytoplasmic staining pattern and a lack of filamentous structures compared to the well-defined network in control cells.[7]

Signaling Pathways and Visualizations

The disruption of microtubule dynamics by tetradehydropodophyllotoxin triggers a cellular stress response that ultimately leads to apoptosis (programmed cell death). This process involves a complex interplay of signaling pathways.

Apoptosis Induction Pathway

Inhibition of microtubule assembly by TDPT leads to mitotic arrest, where the cell is unable to properly form a mitotic spindle and segregate its chromosomes. This prolonged arrest activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism. Persistent SAC activation can trigger the intrinsic apoptotic pathway.

Key events in this pathway include:

-

Activation of c-Jun N-terminal Kinase (JNK): Microtubule disruption can lead to the activation of the JNK signaling pathway.

-

Phosphorylation of Bcl-2: Activated JNK can phosphorylate the anti-apoptotic protein Bcl-2, thereby inactivating it.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The inactivation of Bcl-2 and the activation of pro-apoptotic proteins like Bax and Bak lead to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.

Caption: Signaling pathway of TDPT-induced apoptosis.

Experimental Workflow for Assessing Microtubule Disruption and Apoptosis

The following diagram illustrates a typical experimental workflow to investigate the effects of tetradehydropodophyllotoxin on microtubule integrity and cell viability.

Caption: Experimental workflow for TDPT evaluation.

Conclusion

Tetradehydropodophyllotoxin is a potent microtubule-destabilizing agent that holds promise as a lead compound for the development of novel anticancer drugs. Its mechanism of action, centered on the inhibition of tubulin polymerization, triggers a cascade of events leading to mitotic arrest and apoptosis in cancer cells. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation of TDPT and related compounds. Further research to elucidate the precise binding kinetics of TDPT with tubulin and to explore its efficacy in preclinical cancer models is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity study of the inhibition of microtubule assembly in vitro by podophyllotoxin and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A tubulin-binding protein that preferentially binds to GDP-tubulin and promotes GTP exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Tetradehydropodophyllotoxin: A Comprehensive Technical Review of Its History, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradehydropodophyllotoxin (DDPT), a derivative of the naturally occurring lignan podophyllotoxin, has garnered significant interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive review of the existing literature on DDPT, covering its historical context, synthetic methodologies, and known biological activities. Particular emphasis is placed on its antiproliferative effects and the emerging understanding of its mechanism of action. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for key assays, and presents visual representations of relevant biological pathways to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction and History

Tetradehydropodophyllotoxin, also known as Dehydropodophyllotoxin, is a semi-synthetic derivative of podophyllotoxin, a cytotoxic lignan first isolated in 1880. Podophyllotoxin itself has a long history in traditional medicine and is the precursor for clinically important anticancer drugs like etoposide and teniposide. The modification of the podophyllotoxin scaffold has been a fertile area of research aimed at developing analogues with improved therapeutic indices. DDPT emerged from these efforts, featuring a key structural alteration: the aromatization of the C-ring of the podophyllotoxin core. This modification was first reported in the mid-20th century. While its parent compound, podophyllotoxin, and its clinically used derivatives have been extensively studied, DDPT is now being investigated for its own unique biological profile. Early studies focused on its synthesis and chemical characterization, with more recent research delving into its potential as an anticancer agent. DDPT can be isolated from various plant species, including Anthriscus sylvestris and Bursera fagaroides, and is also accessible through semi-synthesis from podophyllotoxin.

Synthesis of Tetradehydropodophyllotoxin

The synthesis of Tetradehydropodophyllotoxin typically involves the dehydrogenation of podophyllotoxone, an oxidized derivative of podophyllotoxin. Several methods have been reported to achieve this transformation.

General Synthetic Scheme

A common synthetic route involves the oxidation of podophyllotoxin to podophyllotoxone, followed by dehydrogenation to yield DDPT.

Figure 1: General synthetic scheme for Tetradehydropodophyllotoxin.

Detailed Experimental Protocol: Dehydrogenation of Podophyllotoxone

Materials:

-

Podophyllotoxone

-

Selenium Dioxide (SeO₂) or Iodine (I₂) and Dimethyl Sulfoxide (DMSO)

-

Anhydrous dioxane or other suitable solvent

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure (using Selenium Dioxide):

-

A solution of podophyllotoxone in anhydrous dioxane is prepared.

-

A molar equivalent of selenium dioxide is added to the solution.

-

The mixture is refluxed for a specified period (e.g., 4-6 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove elemental selenium.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Tetradehydropodophyllotoxin.

Procedure (using Iodine-DMSO):

-

Podophyllotoxone is dissolved in DMSO.

-

A catalytic amount of iodine (I₂) is added to the solution.

-

The reaction mixture is heated (e.g., to 80-100 °C) for a defined period (e.g., 2-4 hours), with reaction progress monitored by TLC.

-

After completion, the reaction is quenched with a sodium thiosulfate solution to remove excess iodine.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography as described above.

Biological Activities and Mechanism of Action

The primary biological activity of Tetradehydropodophyllotoxin that has been investigated is its antiproliferative effect against various cancer cell lines.

Antiproliferative Activity

Quantitative data on the half-maximal inhibitory concentration (IC₅₀) of DDPT and its derivatives have been reported in several studies. The table below summarizes these findings.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Tetradehydropodophyllotoxin (DDPT) | KB | Oral Carcinoma | 0.25 ± 0.0025 | [1] |

| PC-3 | Prostate Cancer | 2.42 x 10⁻⁵ ± 0.004 | [1] | |

| HF-6 | 0.012 ± 0.008 | [1] | ||

| 4-O-(β-D-glucopyranosyl)dehydropodophyllotoxin | A2780 | Ovarian Cancer | 2.1 ± 0.3 | [2] |

Table 1: Antiproliferative Activity (IC₅₀) of Tetradehydropodophyllotoxin and its Derivative.

Mechanism of Action

While the precise signaling pathways affected by DDPT are still under investigation, studies on the closely related analogue, Deoxypodophyllotoxin (DPT), provide valuable insights. DPT has been shown to induce G2/M cell cycle arrest and apoptosis through modulation of the PI3K/Akt and EGFR signaling pathways. It is hypothesized that DDPT may share a similar mechanism of action.

Figure 2: Hypothesized Signaling Pathway of Tetradehydropodophyllotoxin.

Key Experimental Protocols for Biological Assays

Purpose: To determine the cytotoxic effects of DDPT on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Tetradehydropodophyllotoxin (DDPT) stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of DDPT (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Purpose: To investigate the effect of DDPT on cell cycle progression.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

Tetradehydropodophyllotoxin (DDPT)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with DDPT at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Pharmacokinetics and In Vivo Studies

To date, there is a significant lack of published data on the pharmacokinetics and in vivo efficacy of Tetradehydropodophyllotoxin. Research on closely related lignans suggests that oral bioavailability can be a challenge. Future studies are warranted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of DDPT, as well as its antitumor activity in preclinical animal models.

Conclusion and Future Directions

Tetradehydropodophyllotoxin is a promising derivative of podophyllotoxin with demonstrated antiproliferative activity against a range of cancer cell lines. While its mechanism of action is not yet fully elucidated, it is hypothesized to involve the inhibition of tubulin polymerization and the modulation of key signaling pathways such as PI3K/Akt and EGFR, leading to cell cycle arrest and apoptosis.

Future research should focus on several key areas:

-

Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly affected by DDPT.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of DDPT derivatives to optimize potency and selectivity.

-

Pharmacokinetic and In Vivo Efficacy Studies: Characterizing the ADME properties of DDPT and evaluating its antitumor effects in preclinical animal models to assess its therapeutic potential.

-

Clinical Investigations: Should preclinical data prove promising, well-designed clinical trials will be necessary to evaluate the safety and efficacy of DDPT in cancer patients.

This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of Tetradehydropodophyllotoxin. The provided protocols and summarized data are intended to facilitate further investigation into this promising class of compounds.

References

In Silico Modeling of Tetradehydropodophyllotoxin Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of Tetradehydropodophyllotoxin (TDPT) and related podophyllotoxin derivatives with their primary molecular targets. Drawing from a comprehensive review of current scientific literature, this document details the experimental protocols for key in silico techniques, presents available quantitative data for comparative analysis, and visualizes complex biological and computational workflows.

Core Molecular Targets of Tetradehydropodophyllotoxin

In silico studies of Tetradehydropodophyllotoxin and its parent compound, podophyllotoxin, primarily focus on two key protein targets due to their critical roles in cell division and proliferation. Understanding the interaction with these targets is fundamental to elucidating the anticancer mechanisms of these compounds.

-

Tubulin: This globular protein is the fundamental building block of microtubules, which are essential components of the cytoskeleton involved in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Podophyllotoxin and its derivatives are known to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

-

Topoisomerase II: This enzyme plays a crucial role in managing DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA.[3] This process is vital for relieving torsional stress during DNA replication and transcription. Certain podophyllotoxin derivatives, such as etoposide, act as topoisomerase II inhibitors. They stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and ultimately triggering programmed cell death.[3][4] Some derivatives have been shown to be dual inhibitors of both tubulin and topoisomerase II.[5][6]

In Silico Methodologies and Experimental Protocols

The investigation of TDPT's interactions with its molecular targets heavily relies on a suite of computational techniques. These methods provide insights into binding affinities, interaction modes, and the dynamic behavior of the ligand-protein complexes.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It is widely used to understand the binding mode of podophyllotoxin derivatives and to screen for novel inhibitors.

Experimental Protocol: Molecular Docking of TDPT with Tubulin and Topoisomerase II

-

Protein and Ligand Preparation:

-

The three-dimensional crystal structures of the target proteins, such as tubulin (e.g., PDB ID: 1SA0) and topoisomerase II (e.g., PDB ID: 3QX3), are obtained from the Protein Data Bank (PDB).[1][8]

-

The protein structures are prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.

-

The 3D structure of Tetradehydropodophyllotoxin is generated and optimized using a suitable force field (e.g., MMFF94).[9]

-

-

Binding Site Definition:

-

The binding site is defined based on the co-crystallized ligand in the experimental structure or by using binding site prediction algorithms. For tubulin, the colchicine-binding site is the primary focus.[1]

-

-

Docking Simulation:

-

Docking is performed using software such as AutoDock, Glide, or GOLD.[10] These programs employ various search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore the conformational space of the ligand within the defined binding site.

-

The results are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

-

Analysis of Results:

-

The docked poses are visualized to analyze the interactions between TDPT and the amino acid residues of the target protein. Key interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. This method is crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding.[8]

Experimental Protocol: Molecular Dynamics Simulation of TDPT-Target Complex

-

System Preparation:

-

The best-docked complex of TDPT with either tubulin or topoisomerase II is used as the starting structure.

-

The complex is placed in a periodic box of a suitable water model (e.g., TIP3P).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

-

-

Simulation Parameters:

-

A force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the interatomic interactions.

-

The system is first minimized to remove any steric clashes.

-

The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

A production simulation is run for a significant period (e.g., 50-100 nanoseconds) to generate a trajectory of the complex's motion.

-

-

Trajectory Analysis:

-

The trajectory is analyzed to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein.

-

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity.[8]

-

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. It is a valuable tool for virtual screening and designing new derivatives with improved potency.[11]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Training Set Selection:

-

A set of known active and inactive podophyllotoxin derivatives is compiled. The molecules should have a range of biological activities.[12]

-

-

Conformational Analysis:

-

For each molecule in the training set, a diverse set of low-energy conformations is generated.

-

-

Pharmacophore Hypothesis Generation:

-

A pharmacophore generation program (e.g., HypoGen in Discovery Studio) is used to identify common chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings) among the active compounds.[11]

-

The algorithm generates a set of pharmacophore hypotheses that are scored based on their ability to distinguish active from inactive compounds.

-

-

Model Validation:

-

The best pharmacophore model is validated using a test set of compounds (not included in the training set) and statistical methods like Fischer's randomization test.[11]

-

-

Virtual Screening:

-

The validated pharmacophore model can be used as a 3D query to screen large compound databases to identify novel molecules with the potential to bind to the target.[13]

-

Quantitative Data Summary

The following tables summarize the available quantitative data from in silico studies on podophyllotoxin derivatives. Direct binding energy data for Tetradehydropodophyllotoxin is limited in the reviewed literature; therefore, data for closely related and well-studied analogues are presented for comparative purposes.

Table 1: Molecular Docking Scores and Binding Affinities of Podophyllotoxin Derivatives with Tubulin

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues | Reference |

| Podophyllotoxin | -12.200 | - | Cys241, Leu242, Ala250, Leu255, Val318, Lys352 | [8] |

| Etoposide | - | - | - | - |

| Teniposide | - | - | - | - |

| PPT-VC Hybrid | -102.1 kJ/mol (~ -24.4 kcal/mol) | - | - | [7] |

| Derivative E5 | - | - | Cys241, Leu248, Leu255, Ala316, Val318, Ile378 | [1] |

Note: Direct comparative docking scores for all compounds from a single study are often unavailable, leading to the presentation of data from different sources. The conversion from kJ/mol to kcal/mol is approximate.

Table 2: Molecular Docking Scores and Binding Affinities of Podophyllotoxin Derivatives with Topoisomerase II

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues | Reference |

| Podophyllotoxin | -4.511 | - | - | [8] |

| Etoposide | - | - | Asp463, Ser464, Arg487 | [14] |

| Teniposide | - | - | - | - |

| Derivative 6e | - | - | DG13, DC12, DT9 | [15] |

| Derivative 6j | - | - | DG13, DC12, DT9 | [15] |

Note: The interacting residues for topoisomerase II inhibitors often include interactions with the DNA bases as the compounds stabilize the DNA-enzyme complex.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and signaling pathways described in this guide.

Caption: Workflow for molecular docking of TDPT.

Caption: Workflow for molecular dynamics simulation.

Caption: Signaling pathway of tubulin inhibition by TDPT.

Caption: Pathway of Topoisomerase II inhibition.

Conclusion and Future Directions

The in silico modeling of Tetradehydropodophyllotoxin and its analogues has provided significant insights into their mechanisms of action as anticancer agents. Molecular docking, molecular dynamics simulations, and pharmacophore modeling are powerful tools for understanding their interactions with tubulin and topoisomerase II. While a substantial body of research exists for podophyllotoxin and its clinically used derivatives, there is a clear need for more focused computational studies on TDPT itself to elucidate its specific binding characteristics and to guide the rational design of new, more potent derivatives. Future research should aim to generate specific quantitative data for TDPT and to explore its potential as a dual inhibitor through more extensive in silico and in vitro validation.

References

- 1. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase II and tubulin inhibitors both induce the formation of apoptotic topoisomerase I cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual targeting of microtubule and topoisomerase II by α-carboline derivative YCH337 for tumor proliferation and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual inhibition of topoisomerase II and microtubule of podophyllotoxin derivative 5p overcomes cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Exploring the mechanism of action of podophyllotoxin derivatives through molecular docking, molecular dynamics simulation and MM/PBSA studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. maxwellsci.com [maxwellsci.com]

- 11. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Insights into podophyllotoxin lactone features: New cyclolignans as potential dual tubulin‐topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tetradehydropodophyllotoxin Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of Tetradehydropodophyllotoxin, a lignan of significant interest for its potential therapeutic applications. The following sections outline both chemoenzymatic synthesis and purification from natural sources and synthetic reaction mixtures, supported by quantitative data and experimental workflows.

I. Synthesis of Tetradehydropodophyllotoxin (Deoxypodophyllotoxin)

Tetradehydropodophyllotoxin, also known as deoxypodophyllotoxin, is a key precursor in the biosynthesis of other important lignans like podophyllotoxin. While total chemical synthesis is complex, chemoenzymatic approaches and extraction from natural sources are well-documented.

Chemoenzymatic Synthesis

A highly effective method for the synthesis of (-)-deoxypodophyllotoxin involves a multi-enzyme cascade. This approach offers high yield and stereoselectivity. A five-step multi-enzyme biotransformation of (-)-matairesinol to (-)-deoxypodophyllotoxin has been shown to be effective, achieving a 98% yield at a concentration of 78 mg/L. This biocatalytic C–C coupling reaction is a key step in constructing the tetracyclic core of the natural product.[1]

Experimental Protocol: Multi-Enzyme Cascade Synthesis of (-)-Deoxypodophyllotoxin

This protocol is based on the principles of multi-enzyme cascade reactions for lignan biosynthesis.

Materials:

-

(-)-Matairesinol (substrate)

-

E. coli strains expressing the required enzymes (e.g., pinoresinol-lariciresinol reductase, 2-oxoglutarate/Fe(II)-dependent dioxygenase)

-

Cell culture media and reagents

-

Bioreactor or fermenter

-

Extraction solvents (e.g., ethyl acetate)

-

Purification columns and media (e.g., silica gel)

Procedure:

-

Enzyme Production: Cultivate the engineered E. coli strains expressing the cascade enzymes under optimal conditions to induce protein expression.

-

Whole-Cell Biotransformation: Harvest the cells and resuspend them in a suitable buffer containing (-)-matairesinol.

-